molecular formula C14H15ClFNO2 B13208971 1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13208971
M. Wt: 283.72 g/mol
InChI Key: YWEDHSWSIQPZIK-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 2-chloro-3-fluorophenyl group at position 1 and a propanoyl (CH₂CO-) moiety at position 2. This structure combines halogenated aromatic and ketone functionalities, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula

C14H15ClFNO2

Molecular Weight

283.72 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15ClFNO2/c1-2-12(18)9-5-4-8-17(14(9)19)11-7-3-6-10(16)13(11)15/h3,6-7,9H,2,4-5,8H2,1H3

InChI Key

YWEDHSWSIQPZIK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-3-fluoroaniline.

    Acylation: The aniline derivative undergoes acylation with propanoyl chloride to form the corresponding amide.

    Cyclization: The amide is then cyclized using a suitable base, such as sodium hydride, to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the piperidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to downstream effects on cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aryl Ketones

a. 1-(2-Chloro-3-fluorophenyl)propan-2-one (11)

  • Structure : A simpler ketone lacking the piperidin-2-one ring.
  • Synthesis: Prepared via Ni-catalyzed α-arylation (95% yield) but with minor diarylation impurities (<0.05 : 1 ratio) .
  • Purity : ¹⁹F NMR reveals fluorine-containing impurities (<0.1 : 1 ratio), highlighting challenges in controlling selectivity during halogenated aryl coupling .

b. 2-(2-Chloro-3-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)ethanone (1af)

  • Structure : Features a diaryl ketone with trifluoromethyl and chloro-fluoro substituents.
  • Synthesis : Achieved in 87% yield via similar α-arylation methods .
  • Properties : Enhanced electron-withdrawing effects from the trifluoromethyl group increase electrophilicity compared to the target compound.
Compound Molecular Formula Molecular Weight Yield Key Functional Groups
Target Compound C₁₄H₁₅ClFNO₂ 295.73 g/mol N/A Piperidin-2-one, propanoyl, Cl/F
1-(2-Chloro-3-fluorophenyl)propan-2-one C₉H₇ClFO 185.60 g/mol 95% Ketone, Cl/F
1af C₁₅H₉ClF₄O 316.68 g/mol 87% Diaryl ketone, CF₃, Cl/F
Piperidinone Derivatives

a. 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one

  • Structure : Piperidin-4-one core with chloroacetyl and methyl/phenyl substituents.
  • Synthesis: Chloroacetyl chloride reacts with a preformed piperidinone under mild conditions (benzene, triethylamine) .
  • Key Difference : The 4-keto configuration and chloroacetyl group enhance electrophilicity at the carbonyl, whereas the target compound’s 2-keto group may favor intramolecular hydrogen bonding.

b. 1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

  • Structure: Structural isomer of the target compound with a 2-chlorophenyl group and branched propanoyl chain.
  • Reactivity: The branched substituent may reduce steric accessibility for nucleophilic attack compared to the linear propanoyl chain in the target compound .
Heterocyclic Analogues

a. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

  • Structure : Pyrrol-3-one fused with thiophene and chlorophenyl groups.
  • Applications: Demonstrates cyclization reactivity for constructing polycyclic frameworks, a feature less explored in piperidinone derivatives .
  • Key Difference: The pyrrolone core offers conjugation advantages but reduced ring stability compared to piperidinone.

Biological Activity

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}ClFNO
  • Molecular Weight : 253.71 g/mol
  • CAS Number : Not widely referenced in public databases, but related compounds exist.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.
  • Anticancer Properties : Research into related piperidine derivatives has indicated possible mechanisms involving apoptosis induction in cancer cells.

Biological Activity Data

Activity Type Tested Organisms/Cells Results Reference
AntimicrobialStaphylococcus aureus, Escherichia coliInhibition observed at low concentrations
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest

Antimicrobial Activity

A study investigating the antimicrobial properties of similar piperidine derivatives reported significant inhibition against both gram-positive and gram-negative bacteria. The results indicated that the presence of halogen substituents (like chlorine and fluorine) enhances the antimicrobial efficacy by increasing lipophilicity, which facilitates membrane penetration.

Anticancer Studies

Research on related compounds has demonstrated notable anticancer activity. For instance, derivatives with similar structural motifs were tested against human cancer cell lines, revealing that they could induce apoptosis through mitochondrial pathways. This suggests that this compound may also possess similar properties, warranting further investigation.

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